molecular formula C12H9ClN2O2 B1455492 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid CAS No. 1272301-61-7

2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid

Cat. No. B1455492
M. Wt: 248.66 g/mol
InChI Key: CRDHWIYPFSAPNL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (2-CPMPCA) is an organic compound used in various scientific and laboratory applications. It is a derivative of pyrimidine, and it is also known as 4-chlorophenyl-6-methylpyrimidine-4-carboxylic acid. The compound is used primarily as a reagent in organic synthesis, and it has been studied for its potential use in medical applications. In

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

  • The study by Khalib et al. (2015) highlights the synthesis and structural determinations of a supramolecular cocrystal involving a derivative of 2-(4-Chlorophenyl)-6-methylpyrimidine. This research emphasized the hydrogen bonding interactions and crystal stability, contributing to the understanding of molecular assembly processes in crystal engineering (Khalib, Thanigaimani, Arshad, & Razak, 2015).

Synthetic Methodologies

  • Patil et al. (2008) focused on the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, demonstrating its importance as a precursor for high explosives and medicinal products. The study developed an economical synthesis process, highlighting the versatility of pyrimidine derivatives in pharmaceutical and explosive industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Pharmaceutical Applications

  • Al-Masoudi, Kassim, and Abdul-Reda (2014) reported on the synthesis of pyrimidine derivatives via the Suzuki cross-coupling reaction, evaluating their antiviral activity against HIV. This research illustrates the potential of 2-(4-Chlorophenyl)-6-methylpyrimidine derivatives as scaffolds for developing antiviral agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).

Supramolecular Scaffold Applications

  • Mahapatra et al. (2011) investigated the hydrogen bonding interactions between 2-amino-4-methylpyrimidine (a related compound) and dicarboxylic acids. This study revealed unique supramolecular polymeric structures, indicating the potential of pyrimidine derivatives in the design of novel supramolecular architectures (Mahapatra, Sahoo, Goswami, & Fun, 2011).

properties

IUPAC Name

2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-7-6-10(12(16)17)15-11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDHWIYPFSAPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid

CAS RN

1272301-61-7
Record name 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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